molecular formula C22H26FNO4 B1192149 ARN2508

ARN2508

Cat. No.: B1192149
M. Wt: 387.45
InChI Key: USQOVYLRWBOSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ARN2508 is a dual cyclooxygenase (COX)-fatty acid amide hydrolase (FAAH) inhibitor designed to address the gastrointestinal (GI) toxicity associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Structurally, it combines elements of flurbiprofen (a 2-arylpropionic acid NSAID) and URB597 (a FAAH inhibitor), featuring a carbamate-functionalized alkyl tail appended to the α-methyl group of flurbiprofen . This unique structure enables simultaneous inhibition of COX-1, COX-2, and FAAH, with IC50 values of 12 nM, 420 nM, and 31 nM, respectively .

This compound exhibits irreversible FAAH inhibition via covalent modification of the catalytic Ser-241, while its COX inhibition is non-covalent, mediated by interactions with Arg-120, Tyr-355, and Ser-530 in the COX active site . Preclinical studies demonstrate its ability to suppress intestinal inflammation while protecting against NSAID-induced gastric damage, attributed to elevated levels of anti-inflammatory fatty acid ethanolamides (FAEs) like anandamide (AEA) .

Properties

Molecular Formula

C22H26FNO4

Molecular Weight

387.45

IUPAC Name

2-[3-Fluoro-4-[3-(hexylcarbamoyloxy)phenyl]phenyl]-propanoic acid

InChI

InChI=1S/C22H26FNO4/c1-3-4-5-6-12-24-22(27)28-18-9-7-8-17(13-18)19-11-10-16(14-20(19)23)15(2)21(25)26/h7-11,13-15H,3-6,12H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

USQOVYLRWBOSQC-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C2=CC=CC(OC(NCCCCCC)=O)=C2)C(F)=C1)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARN-2508;  ARN 2508;  ARN2508

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison
Compound Target Enzymes (IC50) Key Structural Features Substrate Selectivity Toxicity Profile
ARN2508 COX-1: 12 nM; COX-2: 420 nM; FAAH: 31 nM Carbamate-linked alkyl tail, flurbiprofen core COX-2-selective 2-AG inhibition (R-enantiomer) Reduced GI toxicity due to FAAH inhibition
Flurbiprofen COX-1: 4.6 nM; COX-2: 7.0 nM α-Methyl group, carboxylate moiety Non-selective AA/2-AG inhibition High GI toxicity
URB597 FAAH: 4.6 nM Carbamate group, no COX inhibitory activity FAAH-specific No direct GI toxicity
Ibu-AM5 COX-1: 150 nM; COX-2: 320 nM; FAAH: 45 nM Ibuprofen-derived amide with FAAH inhibition Moderate COX-2 substrate selectivity Untested in vivo

Key Findings :

  • Enantioselectivity : (S)-ARN2508 is 10-fold more potent than (R)-ARN2508 in COX inhibition, while (R)-ARN2508 selectively inhibits COX-2-mediated 2-AG oxygenation (IC50 = 0.34 nM vs. 21 nM for S-enantiomer) . This mirrors the substrate selectivity of (R)-flurbiprofen .
  • Binding Interactions : Unlike flurbiprofen, this compound’s alkyl tail occupies the COX-2 "top channel," a hydrophobic region adjacent to the catalytic site, enhancing potency and slow-binding kinetics (t1/2 ≈ 10 minutes) . Mutation of Ser-530 reduces inhibition efficiency, confirming its role in stabilizing the inhibitor .
  • Dual Mechanism : this compound’s FAAH inhibition elevates FAEs, which counteract COX-mediated GI damage—a feature absent in flurbiprofen and URB597 .
Pharmacological and Kinetic Differences
Parameter This compound Flurbiprofen URB597
Time-Dependent Inhibition Slow-binding (kinact = 0.06 min<sup>-1</sup>) Rapid-binding (kinact = 6 min<sup>-1</sup>) Irreversible FAAH inhibition
Substrate Competition Competes with AA and 2-AG in COX-2 Primarily competes with AA N/A
In Vivo Efficacy Reduces intestinal inflammation, protects GI mucosa Anti-inflammatory but induces gastric ulcers No anti-inflammatory activity

Critical Insights :

  • COX-2 Top Channel Exploitation : this compound’s alkyl tail insertion into the COX-2 top channel is unprecedented among NSAIDs and correlates with its slow off-rate and enhanced potency .
  • FAAH-Dependent Protection: this compound’s GI safety is abolished in FAAH-knockout mice, confirming that FAE elevation is essential for mucosal protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ARN2508
Reactant of Route 2
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